N-(cyclopropylmethyl)-N'-(2-fluorophenyl)-N-propylthiourea
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(cyclopropylmethyl)-N'-(2-fluorophenyl)-N-propylthiourea involves multiple steps, including the use of cyclopropane rings and fluorine atoms. For example, the synthesis of similar compounds has been demonstrated through reactions involving ethyl acrylate as a starting material, leading to the selective preparation of trans-1,2-disubstituted cyclopropanes in high yields over nine steps. This process highlights the complexity and specificity required in synthesizing such compounds, including N-(cyclopropylmethyl)-N'-(2-fluorophenyl)-N-propylthiourea (Riss & Rösch, 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(cyclopropylmethyl)-N'-(2-fluorophenyl)-N-propylthiourea features cyclopropane rings and fluorine atoms, which play a crucial role in determining their chemical behavior and reactivity. For instance, the presence of a fluorine atom in certain positions can lead to stable N-aryl atropisomers, underscoring the importance of molecular structure in the compound's overall properties (Iida et al., 2019).
Chemical Reactions and Properties
N-(cyclopropylmethyl)-N'-(2-fluorophenyl)-N-propylthiourea and its analogs undergo various chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of 2-Fluorobenzoylthiourea, a related compound, involves the reaction of 2-amino pyridine with 2-fluorobenzoyl isosulfocyanic ester, indicating the reactivity of the thiourea group and the influence of the fluorine atom on the reaction pathway (Liu Deng-cai, 2008).
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(2-fluorophenyl)-1-propylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2S/c1-2-9-17(10-11-7-8-11)14(18)16-13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVXOFIJBYQNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=S)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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